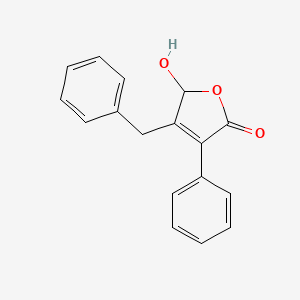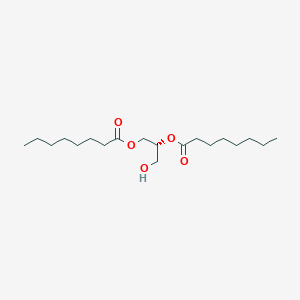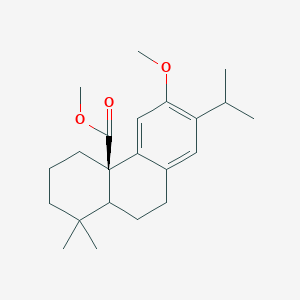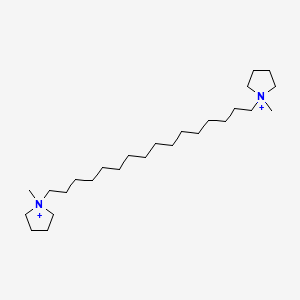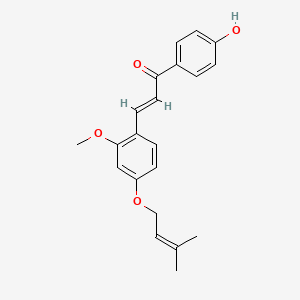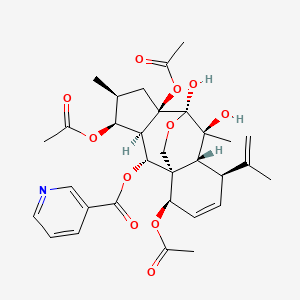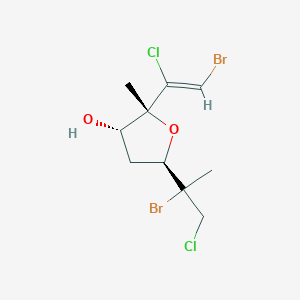
Dihydrocarolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrocarolic acid is a natural product found in Penicillium cinerascens with data available.
科学的研究の応用
Inhibition of Tyrosine Phosphatase
Dihydrocarolic acid has been identified as an inhibitor of CD45 tyrosine phosphatase. This compound, isolated from the fungus Aspergillus niger, showed specific inhibitory activities towards tyrosine phosphatases, highlighting its potential in modulating enzymatic functions related to phosphatase activity (Alvi et al., 2000).
Role in Folic Acid Pathways
This compound is closely related to folic acid pathways. For instance, dihydrofolate reductase is crucial in converting dihydrofolate to tetrahydrofolate, a key step in folate metabolism. Research on human liver showed variable activities of dihydrofolate reductase, indicating implications for high folic acid intake (Bailey & Ayling, 2009). Moreover, studies on the dihydrofolate reductase gene and its relation to breast cancer risk in multivitamin users underscore the significance of these pathways in disease progression and treatment (Xu et al., 2007).
Antioxidant Properties
This compound's relationship with folic acid, a known antioxidant, suggests its potential role in radical-scavenging activities. The radical-scavenging activities of folates, including dihydrofolic acid, are strongly pH-dependent, indicating a complex interaction with the body's biochemical environment (Gliszczyńska-Świgło & Muzolf, 2007).
Hydrogen Generation and Electrochemical Studies
This compound is relevant in studies exploring hydrogen generation from weak acids. Research involving diiron hydrogenase mimic showed that weak acids like acetic acid could be used in catalytic reduction processes, revealing the compound's utility in electrochemical applications (Felton et al., 2007).
Drug Delivery and Cancer Therapy
The compound has been studied in the context of drug delivery systems, particularly in liver cancer treatment. For instance, dihydroartemisinin, a drug used in cancer treatment, can be modified for targeted recognition and controlled release, with this compound playing a role in this process (Liu et al., 2019).
Metabolic Diseases and Enzymatic Pathways
The study of this compound and its derivatives is also relevant in metabolic diseases. For example, glutaric aciduria type I, a metabolic disease, involves elevated concentrations of related acids, underscoring the importance of understanding these compounds in disease pathology and treatment (Boy et al., 2017).
特性
分子式 |
C9H8O4 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
(3E)-5-methylidene-3-(oxolan-2-ylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C9H8O4/c1-5-8(10)7(9(11)13-5)6-3-2-4-12-6/h1-4H2/b7-6+ |
InChIキー |
NBPJTZQIOVMOFS-VOTSOKGWSA-N |
異性体SMILES |
C=C1C(=O)/C(=C\2/CCCO2)/C(=O)O1 |
正規SMILES |
C=C1C(=O)C(=C2CCCO2)C(=O)O1 |
同義語 |
dihydrocarolic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


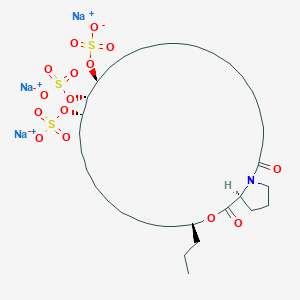
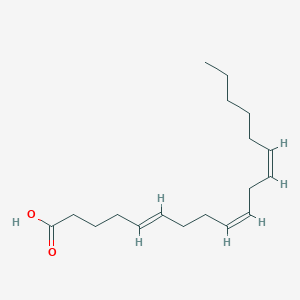
![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)
